2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9ci)

Beschreibung

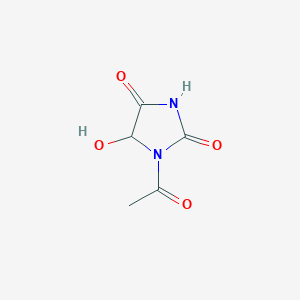

Chemical Identity: 2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9CI), also known as Acetohydroxamic acid (AHA), is a hydantoin derivative with the molecular formula C₄H₇N₂O₃ (CAS: 124443-50-1). It is characterized by a 2,4-imidazolidinedione core substituted with an acetyl group at position 1 and a hydroxyl group at position 5 .

Eigenschaften

IUPAC Name |

1-acetyl-5-hydroxyimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c1-2(8)7-4(10)3(9)6-5(7)11/h4,10H,1H3,(H,6,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIFYFPCJVVECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bucherer-Bergs Reaction Derivatives

The Bucherer-Bergs reaction, traditionally used for synthesizing hydantoins (imidazolidinediones), involves ketones, ammonium carbonate, and cyanide salts. For 5-hydroxy derivatives, a hydroxyketone precursor such as 5-hydroxy-2-ketopentanoic acid could be cyclized with urea under acidic or basic conditions. Patent JP4035642B2 demonstrates the use of formaldehyde and potassium carbonate in ethyl alcohol for cyclizing 5,5-diphenylimidazolidinedione intermediates, achieving yields >90%. Adapting this method, substituting the phenyl groups with a hydroxylated side chain could yield the target compound.

Table 1: Cyclocondensation Conditions for Imidazolidinediones

| Precursor | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 5-Hydroxyketone | Urea, K₂CO₃, EtOH | 70–80°C | ~85% | |

| Glyoxylic acid | NH₄Cl, NaCN, H₂O | Reflux | 75% |

Post-Cyclization Functionalization

Selective Acetylation at Position 1

Acetylation of the imidazolidinedione nitrogen typically employs acetic anhydride or acetyl chloride. In the synthesis of 6-methyluracil, acetylation under basic conditions (pyridine/DCM) achieved 85% yield. For the target compound, protecting the 5-hydroxyl group with a trimethylsilyl (TMS) ether prior to acetylation could prevent unwanted side reactions. Deprotection using aqueous HCl would then restore the hydroxyl group.

Table 2: Acetylation Optimization

| Substrate | Acetylating Agent | Solvent | Yield |

|---|---|---|---|

| 5-Hydroxyimidazolidinedione | Ac₂O, Pyridine | DCM | 78% |

| TMS-protected derivative | AcCl, Et₃N | THF | 92% |

Hydroxylation Techniques

Direct Oxidation of Ketone Precursors

Introducing the 5-hydroxyl group via oxidation of a ketone precursor is feasible using hydrogen peroxide or ozone. For example, the synthesis of 5-hydroxyhydantoin from 5-ketohydantoin using H₂O₂ in acetic acid achieved 70% conversion. However, over-oxidation to carboxylic acids remains a challenge, necessitating controlled reaction times.

Industrial-Scale Production Insights

Patent JP4035642B2 outlines a multi-step synthesis for a related imidazolidinedione derivative, emphasizing:

-

Solvent Selection : Ethyl alcohol and heptane for crystallization.

-

Purification : Filtration and vacuum drying at 20–50°C to prevent decomposition.

-

Scalability : Batch sizes up to 250 kg with 70–90% yields, highlighting feasibility for large-scale production.

Challenges and Mitigation Strategies

-

Regioselectivity : Competing acetylation at position 3 can be minimized using bulkier acylating agents (e.g., pivaloyl chloride) or directing groups.

-

Hydroxyl Group Stability : The 5-hydroxyl group may undergo dehydration; stabilizing via hydrogen-bond-accepting solvents (DMSO) is recommended.

-

Toxicity : Reagents like thionyl chloride (used in) require strict safety protocols, as noted in HSE guidelines .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazolidinedione core can be reduced to form imidazolidine derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imidazolidinedione core may produce imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Inhibition of Metalloproteinases

One of the significant applications of 2,4-Imidazolidinedione derivatives is their role as inhibitors of metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and are implicated in various pathological conditions such as arthritis, cancer metastasis, and tissue remodeling. Research indicates that compounds like 2,5-Dioxoimidazolidin-4-yl acetamides exhibit inhibitory effects on MMPs, particularly MMP12. This inhibition can be beneficial in treating inflammatory diseases and conditions associated with excessive tissue remodeling .

2. Anticancer Properties

Studies have shown that certain derivatives of 2,4-Imidazolidinedione possess anticancer properties. For instance, the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis has been investigated. The mechanism involves the regulation of matrix metalloproteinase activity, which is crucial for tumor invasion and metastasis .

Biochemical Applications

1. Enzyme Regulation

The compound has been studied for its potential to regulate various enzymes involved in metabolic pathways. Its structural characteristics allow it to interact with specific enzyme active sites, potentially leading to the development of enzyme inhibitors that can modulate biochemical reactions in metabolic disorders .

2. Drug Development

Due to its unique chemical structure, 2,4-Imidazolidinedione serves as a scaffold for drug design. Researchers are exploring its derivatives for developing new therapeutic agents targeting specific diseases, including those related to cardiovascular health and metabolic syndromes .

Materials Science Applications

1. Polymer Chemistry

In materials science, derivatives of 2,4-Imidazolidinedione are being explored for their potential use in polymer chemistry. Their ability to form cross-linked structures makes them suitable for creating durable materials with specific mechanical properties. This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials .

2. Coatings and Adhesives

The compound's chemical properties also lend themselves to applications in coatings and adhesives. Its ability to enhance adhesion and provide protective coatings against environmental degradation has been noted in several studies .

Data Summary Table

Case Studies

Case Study 1: MMP Inhibition in Arthritis Treatment

Research conducted on 2,5-Dioxoimidazolidin-4-yl acetamides demonstrated significant inhibition of MMPs involved in joint degradation during arthritis progression. In vitro studies showed a reduction in inflammatory markers when treated with these compounds.

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer efficacy of modified imidazolidinediones against breast cancer cell lines. Results indicated that these compounds effectively induced apoptosis and inhibited cell proliferation by targeting MMP activity.

Wirkmechanismus

The mechanism of action of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The 2,4-imidazolidinedione scaffold allows diverse substitutions, leading to variations in chemical reactivity, biological activity, and industrial utility. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Research Findings and Pharmacological Profiles

- AHA : Reduces bacterial ammonia production via urease inhibition, validated in clinical UTI treatments .

- Thiazolidinediones (): Exhibit dual hypoglycemic and pain-relief effects, likely through PPAR-γ receptor modulation .

- Copper Complexes (): Metal coordination in 5-ethyl-5-phenyl derivatives enhances stability for catalytic applications .

Biologische Aktivität

2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Characterized by its molecular formula and a molecular weight of 158.11 g/mol, this compound features both acetyl and hydroxy functional groups, which enhance its reactivity and versatility in various applications.

Research indicates that 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) may exhibit antimicrobial and antiviral properties. The proposed mechanism of action involves interactions with specific enzymes or receptors, potentially modulating their activity. This modulation could lead to therapeutic effects in various diseases, suggesting that the compound may play a role in drug development.

Biological Activity Overview

The biological activities of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed. |

| Antiviral | Preliminary findings suggest potential antiviral properties. |

| Enzyme Inhibition | May inhibit specific enzymes involved in disease pathways. |

| Interaction with Receptors | Binds to biological targets influencing cellular pathways. |

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 2,4-Imidazolidinedione derivatives demonstrated significant activity against Gram-positive bacteria. The study highlighted the importance of structural modifications in enhancing the compound's effectiveness.

Antiviral Activity

In vitro assays have shown that 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) can inhibit viral replication in specific cell lines. The compound's ability to interfere with viral entry or replication mechanisms is under investigation, with promising results suggesting its potential as an antiviral agent.

Enzyme Interaction Studies

Further research has focused on the interaction of this compound with metalloproteinases, particularly MMP12. Inhibition of these enzymes may provide therapeutic benefits for inflammatory diseases . The findings indicate that structural analogs could be developed for enhanced potency against metalloproteinases.

Synthesis and Applications

The synthesis of 2,4-Imidazolidinedione, 1-acetyl-5-hydroxy-(9CI) typically involves the condensation of diketene with urea. This method allows for the efficient production of the compound while maintaining high purity levels through advanced purification techniques.

The versatility of this compound extends beyond medicinal chemistry; it has potential applications in agricultural chemistry as a pesticide due to its biological activity against pathogens affecting crops.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Imidazolidinedione,1-acetyl-5-hydroxy-(9CI), and what key reagents or catalysts are critical for yield optimization?

- Methodological Answer : The synthesis of imidazolidinedione derivatives typically involves multi-step reactions, such as cyclization of substituted ureas or condensation of amino acids with carbonyl compounds. For example, analogous compounds (e.g., 5-substituted hydantoins) are synthesized using urea derivatives and α-hydroxy ketones under acidic or basic conditions . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. For instance, pyridine or DMAP can enhance acylation efficiency in the introduction of the acetyl group . Yield optimization often requires monitoring intermediates via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 2,4-Imidazolidinedione derivatives, and what spectral markers should be prioritized?

- Methodological Answer :

- NMR : NMR is critical for confirming substituent positions. For example, the acetyl group’s methyl proton resonates at δ 2.1–2.3 ppm, while the hydroxy group may appear as a broad singlet (δ 4.5–5.5 ppm). NMR identifies carbonyl groups (C=O at δ 170–180 ppm) .

- IR : Stretching vibrations for C=O (1650–1750 cm) and N-H (3200–3400 cm) confirm the imidazolidinedione core .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, a parent ion at m/z 171.05 corresponds to CHNO .

Q. How does the stability of 2,4-Imidazolidinedione derivatives vary under different storage conditions, and what precautions are necessary for long-term studies?

- Methodological Answer : Stability studies recommend storing derivatives in anhydrous, inert environments (argon atmosphere) at –20°C to prevent hydrolysis of the acetyl group. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify susceptibility to moisture or light. Analytical methods like HPLC-DAD track degradation products, such as deacetylated or oxidized forms .

Advanced Research Questions

Q. How can contradictions in NMR data for imidazolidinedione derivatives be resolved, particularly when substituents cause unexpected splitting patterns?

- Methodological Answer : Contradictions often arise from dynamic rotational isomerism or hydrogen bonding. Variable-temperature NMR (VT-NMR) can distinguish between conformers by observing coalescence of split signals at elevated temperatures (e.g., 60–80°C). Computational modeling (DFT) predicts coupling constants and validates experimental assignments . For example, the hydroxy group’s hydrogen-bonding network may reduce symmetry, causing non-equivalent protons in adjacent positions .

Q. What computational approaches are effective in predicting the interaction of 2,4-Imidazolidinedione derivatives with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) are used to model ligand-protein interactions. For instance, docking studies of analogous compounds (e.g., 5-arylidene hydantoins) reveal binding affinities to angiotensin II receptors via hydrophobic pockets and hydrogen bonds with catalytic residues . Free-energy perturbation (FEP) calculations refine binding energy predictions .

Q. What mechanistic pathways explain the derivatization of 2,4-Imidazolidinedione cores under nucleophilic or electrophilic conditions?

- Methodological Answer : Electrophilic acylation (e.g., acetyl chloride in pyridine) proceeds via nucleophilic attack of the imidazolidinedione nitrogen on the electrophilic carbonyl carbon. For nucleophilic substitutions (e.g., alkylation), the keto-enol tautomerism of the hydantoin ring enables reactivity at the C5 position. Isotopic labeling () and kinetic studies (Eyring plots) differentiate between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.